molecular formula C10H8N2O3 B023359 7-Methoxy-8-nitroquinoline CAS No. 83010-83-7

7-Methoxy-8-nitroquinoline

Cat. No. B023359
CAS RN: 83010-83-7
M. Wt: 204.18 g/mol
InChI Key: SJPSBGPTZVFQPS-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitroquinoline is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of quinoline, a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 7-Methoxy-8-nitroquinoline involves a two-step process. The first step involves the Skraup synthesis of m-toluidine and glycerol to produce a mixture of 5- and 7-methylquinoline . The second step involves a nitration reaction using this mixture to selectively obtain pure 7-methyl-8-nitroquinoline .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-8-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 204.182 Da .


Chemical Reactions Analysis

The nitro moiety of 7-Methoxy-8-nitroquinoline is a nitrogen radical source that initiates redox reactions . This can alter intracellular signaling, leading to various biological effects .


Physical And Chemical Properties Analysis

7-Methoxy-8-nitroquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 371.9±27.0 °C at 760 mmHg, and a flash point of 178.7±23.7 °C . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Broad-Spectrum Anti-infectives

The compound has been used in the synthesis of 8-quinolinamines, which have shown potent in vitro antimalarial activity . These 8-quinolinamines have also exhibited promising antifungal, antibacterial, and antileishmanial activities .

Antimalarial Activity

8-Quinolinamines, synthesized using 7-Methoxy-8-nitroquinoline, have shown potent in vitro antimalarial activity against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Antifungal Activity

The synthesized 8-quinolinamines have shown promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .

Antibacterial Activity

The 8-quinolinamines have also exhibited antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .

Antileishmanial Activity

Several of the synthesized 8-quinolinamines have exhibited antileishmanial activities comparable to the standard drug pentamidine .

Synthesis of Furazano [3,4-h] Quinoline

7-Methoxy-8-nitroquinoline has been used to prepare furazano [3,4-h] quinoline .

Synthesis of 2-Substituted Phenoxy-6-Methoxy-8-Aminoquinoline

The compound has also been used to synthesize corresponding 2-substituted phenoxy-6-methoxy-8-aminoquinoline .

Medicinal Significance of Quinoline

Quinoline motifs, which can be synthesized using 7-Methoxy-8-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Safety And Hazards

7-Methoxy-8-nitroquinoline can cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and not to release it into the environment .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .

properties

IUPAC Name

7-methoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSBGPTZVFQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458708
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-nitroquinoline

CAS RN

83010-83-7
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystalllization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.87; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystallization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.78; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a similar fashion using route 7 general procedure 15, 7-methoxyquinoline (Intermediate 58) (400 mg, 2.51 mmol), potassium nitrate (330 mg, 3.26 mmol) and conc. H2SO4 (1.2 ml) gave the title compound (250 mg, 50%) after purification by column chromatography with n-hexane/EtOAc (3:1) as the eluent.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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